
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both thiazole and thiadiazole rings These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. One common method includes the reaction of 2-ethylthiazole with a suitable thiadiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its anticancer properties.
1,3,4-Thiadiazole Derivatives: Exhibits antimicrobial and antifungal activities.
2,4-Disubstituted Thiazoles: Studied for their broad-spectrum biological activities.
Uniqueness
5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of thiazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C8H10N4S3 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
5-[(2-ethyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H10N4S3/c1-2-6-10-5(3-13-6)4-14-8-12-11-7(9)15-8/h3H,2,4H2,1H3,(H2,9,11) |
Clé InChI |
MHZKZYLYWQVLLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CS1)CSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
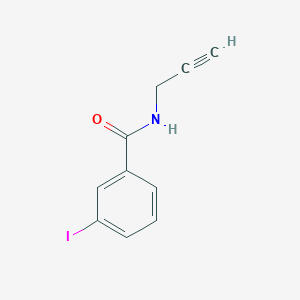

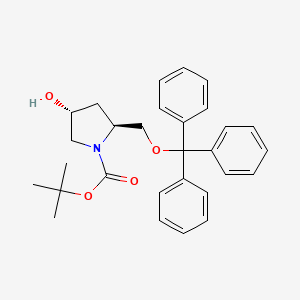

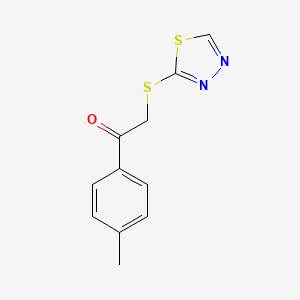



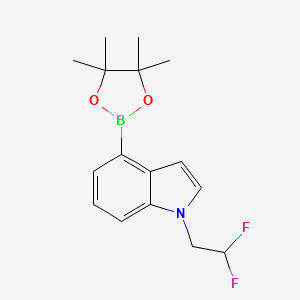
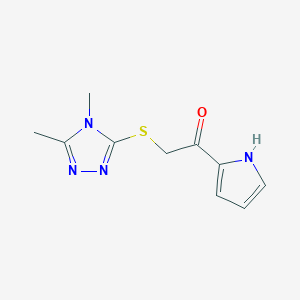
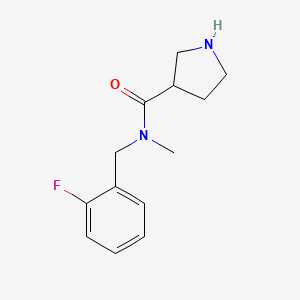
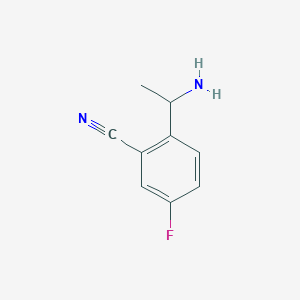
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
